BI 831266

Description

BI 831266: is a potent and selective inhibitor of Aurora kinase B, a member of the highly conserved Aurora family of nuclear serine-threonine kinases. Aurora kinase B plays a crucial role in regulating chromosomal orientation, chromosome condensation, spindle assembly, and cytokinesis during cell division. Overexpression of Aurora kinase B has been observed in several tumor types and is associated with poor prognosis in cancer patients .

Properties

Molecular Formula |

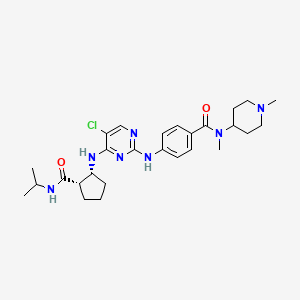

C27H38ClN7O2 |

|---|---|

Molecular Weight |

528.1 g/mol |

IUPAC Name |

4-[[5-chloro-4-[[(1R,2S)-2-(propan-2-ylcarbamoyl)cyclopentyl]amino]pyrimidin-2-yl]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |

InChI |

InChI=1S/C27H38ClN7O2/c1-17(2)30-25(36)21-6-5-7-23(21)32-24-22(28)16-29-27(33-24)31-19-10-8-18(9-11-19)26(37)35(4)20-12-14-34(3)15-13-20/h8-11,16-17,20-21,23H,5-7,12-15H2,1-4H3,(H,30,36)(H2,29,31,32,33)/t21-,23+/m0/s1 |

InChI Key |

BFQXKVQNLASVSU-JTHBVZDNSA-N |

Isomeric SMILES |

CC(C)NC(=O)[C@H]1CCC[C@H]1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C(=O)N(C)C4CCN(CC4)C |

Canonical SMILES |

CC(C)NC(=O)C1CCCC1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C(=O)N(C)C4CCN(CC4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BI 831266 involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the following steps :

Step 1: Preparation of 4-[(5-chloro-4-{[(1R,2S)-2-[(propan-2-yl)carbamoyl]cyclopentyl]amino}pyrimidin-2-yl)amino]benzoic acid.

Step 2: Coupling of the intermediate with TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) to form the desired compound.

Step 3: Purification of the crude product via reverse-phase chromatography under acidic conditions.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: BI 831266 primarily undergoes substitution reactions due to the presence of reactive functional groups such as chloro and amino groups. It can also participate in hydrogen bonding and π-π stacking interactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium.

Hydrogen Bonding: this compound can form hydrogen bonds with various biological molecules, enhancing its binding affinity to target proteins.

Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used for further biological testing and optimization .

Scientific Research Applications

Chemistry: BI 831266 is used as a tool compound to study the inhibition of Aurora kinase B and its effects on cell division and proliferation. It serves as a reference molecule for developing new inhibitors with improved potency and selectivity .

Biology: In biological research, this compound is used to investigate the role of Aurora kinase B in various cellular processes, including mitosis, chromosomal stability, and cytokinesis. It helps elucidate the molecular mechanisms underlying cancer progression and potential therapeutic targets .

Medicine: this compound has shown promising results in preclinical studies for the treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, and prostate cancer. It inhibits tumor growth and proliferation by targeting Aurora kinase B, making it a potential candidate for cancer therapy .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs to identify and optimize new anticancer agents. Its high selectivity and potency make it a valuable compound for screening and lead optimization .

Mechanism of Action

BI 831266 exerts its effects by selectively inhibiting Aurora kinase B. Aurora kinase B is involved in the phosphorylation of histone H3, which is essential for chromosomal condensation and segregation during mitosis. By inhibiting Aurora kinase B, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells .

Molecular Targets and Pathways:

Aurora kinase B: The primary target of this compound, responsible for regulating key mitotic events.

Histone H3: A substrate of Aurora kinase B, whose phosphorylation is inhibited by this compound.

Cell Cycle Pathways: this compound affects various cell cycle pathways, leading to cell cycle arrest and apoptosis

Comparison with Similar Compounds

- AMG-900

- AZD1152

- AT9283

- VX-680 (MK-0457)

- PHA-680632

- PHA-739358

- CYC-116

Uniqueness of BI 831266: this compound stands out due to its high selectivity and potency as an Aurora kinase B inhibitor. It has an IC50 value of 42 nM, making it one of the most potent inhibitors in its class. Additionally, this compound has shown significant tumor growth inhibition in xenograft models, highlighting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.